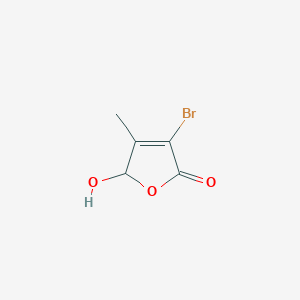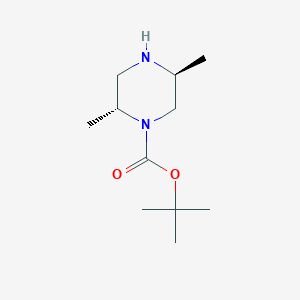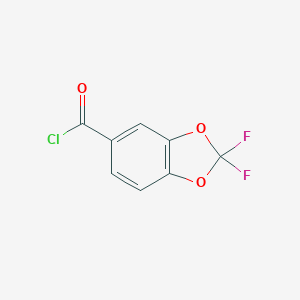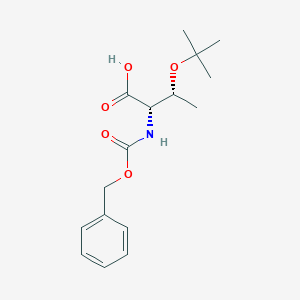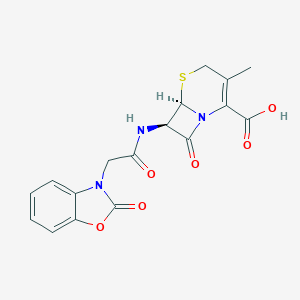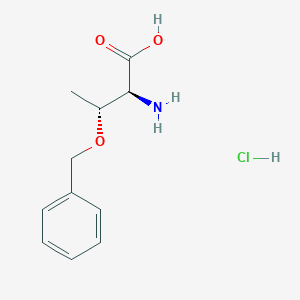![molecular formula C14H22N2O3S B151337 2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid CAS No. 133804-52-1](/img/structure/B151337.png)
2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid, commonly known as DPBS, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in research. DPBS is a sulfonic acid derivative of diazepam, a well-known benzodiazepine drug that is commonly used for its anxiolytic and sedative effects. However, unlike diazepam, DPBS is not used for medical purposes but rather as a research tool due to its unique properties.
Mécanisme D'action
DPBS exerts its effect on the GABA-A receptor by binding to a specific site on the receptor, known as the benzodiazepine site. This binding enhances the effect of GABA on the receptor, leading to an increase in chloride ion influx and subsequent hyperpolarization of the cell membrane. This hyperpolarization results in the inhibition of neuronal activity, leading to the anxiolytic and sedative effects observed with benzodiazepine drugs.
Effets Biochimiques Et Physiologiques
DPBS has been shown to have a wide range of biochemical and physiological effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. These effects are mediated through the GABA-A receptor and are similar to those observed with benzodiazepine drugs. However, unlike benzodiazepines, DPBS does not have any affinity for the benzodiazepine binding site on the GABA-A receptor, making it a unique tool for studying the receptor.
Avantages Et Limitations Des Expériences En Laboratoire
DPBS has several advantages as a research tool, including its high potency, selectivity, and lack of affinity for the benzodiazepine binding site. These properties make DPBS an ideal tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, DPBS also has some limitations, including its limited solubility in aqueous solutions and the potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research involving DPBS, including the development of new analogs with improved properties and the use of DPBS in the study of neurological disorders such as epilepsy and anxiety disorders. Additionally, DPBS could be used in combination with other drugs to enhance their therapeutic effects or to overcome drug resistance. Overall, DPBS has significant potential as a research tool and could lead to the development of new treatments for a wide range of neurological disorders.
Applications De Recherche Scientifique
DPBS is widely used in scientific research as a tool to study the GABA-A receptor, which is a key player in the central nervous system. DPBS is a positive allosteric modulator of the GABA-A receptor, which means that it enhances the effect of GABA, the main inhibitory neurotransmitter in the brain. This property makes DPBS an ideal tool for studying the role of the GABA-A receptor in various physiological and pathological conditions.
Propriétés
Numéro CAS |
133804-52-1 |
|---|---|
Nom du produit |
2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid |
Formule moléculaire |
C14H22N2O3S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-(1,4-diazepan-1-yl)-5-propylbenzenesulfonic acid |
InChI |
InChI=1S/C14H22N2O3S/c1-2-4-12-5-6-13(14(11-12)20(17,18)19)16-9-3-7-15-8-10-16/h5-6,11,15H,2-4,7-10H2,1H3,(H,17,18,19) |
Clé InChI |
NGNBMODIBJBTLS-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1)N2CCCNCC2)S(=O)(=O)O |
SMILES canonique |
CCCC1=CC(=C(C=C1)N2CCCNCC2)S(=O)(=O)O |
Synonymes |
2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)
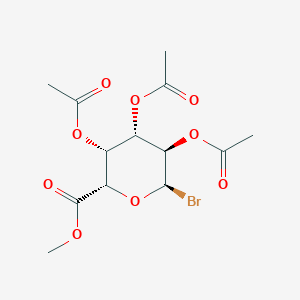
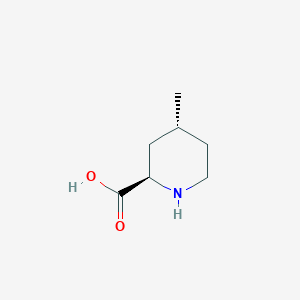
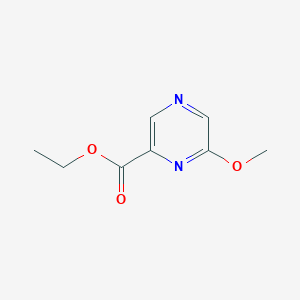
![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)
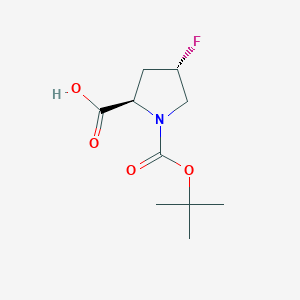
![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)
